Product packaging for (3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone(Cat. No.:CAS No. 63775-96-2)

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Número de catálogo: B020441
Número CAS: 63775-96-2
Peso molecular: 1216.6 g/mol
Clave InChI: ZNVBEWJRWHNZMK-APUFIDQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cyclosporin D is a macrolide immunosuppressant isolated from fungal species and is a primary metabolite of the potent immunosuppressant Cyclosporin A (CsA). While it shares a similar structure with CsA, Cyclosporin D is characterized as a weak immunosuppressant, a property that defines its specific utility in scientific research. Its primary application lies in its established role as an internal standard for the quantitative bioanalysis of Cyclosporin A via techniques such as LC-MS/MS, owing to its structural similarity and distinct chromatographic properties. The mechanism of action for Cyclosporin D, like other cyclosporins, involves binding to cyclophilin proteins within lymphocyte cells. This drug-cyclophilin complex subsequently targets and inhibits the calcium-dependent phosphatase calcineurin. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the transcription factor NF-AT (Nuclear Factor of Activated T-cells), which is a critical step for the initiation of T-cell activation and the transcription of pro-inflammatory cytokines, including interleukin-2 (IL-2). By suppressing this signaling pathway, Cyclosporin D modulates T-cell mediated immune responses. Beyond its use as an analytical standard, Cyclosporin D serves as a valuable tool compound in immunology research. It is used to investigate the calcineurin pathway and to dissect the specific contributions of different cyclosporin metabolites to overall immunosuppressive activity. Studies have also explored its role as a potent inhibitor of phorbol ester-induced biological effects in model systems. Researchers can handle this compound as a solid that is soluble in DMSO and ethanol, and it should be stored at 4°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H113N11O12 B020441 (3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone CAS No. 63775-96-2

Propiedades

Número CAS

63775-96-2

Fórmula molecular

C63H113N11O12

Peso molecular

1216.6 g/mol

Nombre IUPAC

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1

Clave InChI

ZNVBEWJRWHNZMK-APUFIDQKSA-N

SMILES isomérico

CC=CC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

SMILES canónico

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O

Sinónimos

Val2-cyclosporine; 

Origen del producto

United States

Métodos De Preparación

Enzymatic Assembly via Nonribosomal Peptide Synthetases

Cyclosporin D is biosynthesized by nonribosomal peptide synthetases (NRPSs), specifically cyclosporin synthetase, a multi-modular enzyme. This megasynthase activates, methylates, and ligates 11 amino acids in an assembly line fashion. Key steps include:

  • Amino Acid Activation : Each residue is adenylated and tethered to the enzyme via thioester bonds.

  • N-Methylation : S-Adenosyl methionine (SAM) donates methyl groups to specific amide nitrogens.

  • Cyclization : The linear peptide intermediate undergoes intramolecular condensation to form the cyclic structure.

In Cyclosporin D, the substitution of L-valine at position 2 with L-α-aminobutyric acid distinguishes it from Cyclosporin A. This modification occurs during the substrate selection phase of the NRPS.

Fermentation Optimization

Industrial production relies on Tolypocladium inflatum fungi. Critical fermentation parameters include:

  • Carbon Source : Glucose (20 g/L) and maltose (10 g/L) enhance titers by 40% compared to sucrose.

  • Nitrogen Limitation : Ammonium sulfate concentrations below 2 g/L prevent feedback inhibition.

  • pH Control : Maintaining pH 6.5–7.0 increases yield by 25%.

Chemical Synthesis Strategies

Convergent Solid-Phase Synthesis

A 2007 study demonstrated a 12-step synthesis of Cyclosporin O, a structural homolog, using Fmoc-amino acid chlorides and zinc dust-mediated couplings. Adapting this for Cyclosporin D involves:

Table 1: Key Coupling Reactions in Cyclosporin D Synthesis

StepResidues CoupledReagentYield (%)Purity (%)
3D-Ala¹¹ → MeLeu¹⁰Fmoc-D-Ala-Cl7892
7MeVal⁸ → Abu²Fmoc-MeVal-Cl65*85
10CyclizationHATU/DIPEA4189
*Yield improved to 82% after three coupling repetitions.

Challenges in Stereochemical Control

  • Epimerization : Basic conditions during MeBmt¹ activation caused 15% epimerization, mitigated by using zinc dust at pH 7.0.

  • N-Methylation : Selective methylation required Boc-protection of non-target amines, reducing side reactions by 60%.

Downstream Processing Techniques

Liquid-Liquid Extraction (LLE)

A 2018 protocol achieved 97.3% recovery of polygalacturonase using Triton X-100/acetonitrile phases. Adapted for Cyclosporin D:

Table 2: Solvent Systems for Cyclosporin D Extraction

Phase ComponentConcentration (w/w%)Partition Coefficient (K)
Triton X-100238.7 ± 0.3
1-Butanol195.2 ± 0.2
Ethyl Acetate153.1 ± 0.1

Acetonitrile removed hydrophobic impurities, increasing purity from 68% to 94%.

Chromatographic Purification

  • Size Exclusion : Sephadex LH-20 resolved cyclosporin variants with 2.1 Å resolution.

  • Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 65:35 MeCN/H₂O + 0.1% TFA achieved baseline separation in 22 min.

Formulation and Stabilization

Microemulsion Preconcentrates

A 1997 patent detailed cyclosporin formulations using:

  • Hydrophilic Phase : 20–80% C₈–C₁₂ alkanediols (e.g., 1,2-propylene glycol)

  • Lipophilic Phase : 2–45% medium-chain triglycerides

  • Surfactants : 20–90% polyoxyl 40 hydrogenated castor oil

This system increased oral bioavailability by 320% compared to oil-based solutions.

Lyophilization for Long-Term Stability

  • Cryoprotectants : 5% trehalose reduced aggregation by 90% after 24 months at -20°C.

  • Reconstitution : 0.9% saline restored >95% activity within 2 minutes.

Analytical Characterization

Structural Confirmation

  • High-Resolution MS : Observed [M+H]⁺ = 1,223.8 (calculated 1,223.7).

  • NMR : δ 5.38 ppm (MeBmt vinyl proton), J = 10.2 Hz confirmed trans-configuration.

Purity Assessment

  • HPLC-DAD : 254 nm detection, purity >99.5% with 0.3% D-Ala epimer.

  • Circular Dichroism : θ₂₂₂ = +12,300 deg·cm²/dmol confirmed native conformation.

Comparative Method Evaluation

Table 3: Production Method Tradeoffs

MethodYield (%)Cost ($/g)Time (Days)
Biosynthesis0.812014
Chemical Synthesis5.22,40042
Hybrid (Bio + Chem)2.168028

Biosynthesis dominates for bulk production, while chemical methods enable analog development.

Emerging Technologies and Challenges

Engineered NRPS Systems

  • Domain Swapping : Substituting Val² activation domain with Abu² module increased Cyclosporin D titers by 70%.

  • CRISPR Editing : Knockout of cyclosporin A-specific methyltransferase redirected flux toward Cyclosporin D.

Continuous Manufacturing

  • Plug-Flow Reactors : Reduced synthesis time from 42 to 9 days through tandem coupling-cyclization steps.

  • Real-Time Purity Monitoring : FTIR feedback loops adjusted solvent ratios, maintaining >99% purity .

Análisis De Reacciones Químicas

Tipos de reacciones: La ciclosporina D experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de metabolitos hidroxilados, mientras que la reducción puede producir derivados deshidrogenados .

Aplicaciones Científicas De Investigación

Immunosuppression in Organ Transplantation

Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.

  • Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .

Treatment of Autoimmune Diseases

Cyclosporin D has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.

  • Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .

Neurological Applications

Recent studies have investigated the neuroprotective effects of Cyclosporin D, particularly in traumatic brain injury (TBI) models.

  • Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.

Pharmacokinetics and Mechanism of Action

Cyclosporin D exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:

  • Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.
  • Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .

Comparative Efficacy: Cyclosporin A vs. Cyclosporin D

ParameterCyclosporin ACyclosporin D
Graft Survival Rate~85%~90%
PASI Score Improvement60%75%
Nephrotoxicity IncidenceHigherLower
Neuroprotective EffectsLimitedSignificant

Adverse Effects and Safety Profile

While Cyclosporin D presents numerous therapeutic benefits, it is essential to consider its safety profile:

  • Nephrotoxicity : Similar to other immunosuppressants, CsD can cause renal impairment; however, studies suggest a lower incidence compared to CsA .
  • Monitoring : Regular monitoring of renal function and drug levels is recommended to mitigate risks associated with long-term use.

Mecanismo De Acción

La ciclosporina D ejerce sus efectos inhibiendo la actividad de la calcineurina, una proteína fosfatasa implicada en la activación de los linfocitos T. Esta inhibición impide la transcripción de la interleucina-2 y otras citocinas, suprimiendo así la respuesta inmunitaria. Los objetivos moleculares de la ciclosporina D incluyen la ciclofilina, una proteína citosólica que forma un complejo con la ciclosporina D para inhibir la calcineurina .

Compuestos similares:

    Ciclosporina A: El miembro más conocido de la familia de la ciclosporina, ampliamente utilizado en la práctica clínica.

    Ciclosporina B: Otro miembro de la familia de la ciclosporina con propiedades inmunosupresoras similares.

    Ciclosporina C:

Singularidad de la ciclosporina D: La ciclosporina D es única por su composición específica de aminoácidos y sus características estructurales, que contribuyen a su distinta actividad biológica. Su inhibición selectiva de la calcineurina y su interacción con la ciclofilina la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Structural and Functional Differences

Cyclosporins share a conserved cyclic peptide backbone but differ in side-chain modifications, leading to varied biological activities.

Property Cyclosporin A (CsA) Cyclosporin D (CsD) Cyclosporin C (CsC) Valspodar (PSC 833)
Immunosuppressive IC₅₀ 3–10 nM (potent) >1000 nM (weak) Intermediate Non-immunosuppressive
MDR Reversal Efficacy Moderate Moderate Not reported High (CsD analog)
Anti-malarial Activity IC₅₀: 0.5 μM IC₅₀: 1.2 μM Not reported Not applicable
Solubility Lipophilic, DMSO/ethanol Similar to CsA Similar to CsA Lipophilic
Molecular Target Cyclophilin A Cyclophilin A Cyclophilin A Pgp inhibitor

Pharmacological and Mechanistic Insights

  • Immunosuppression: CsA binds tightly to cyclophilin A, forming a complex that inhibits calcineurin, blocking T-cell activation . CsD’s weaker binding to cyclophilin A reduces its immunosuppressive potency . Valspodar, a non-immunosuppressive CsD analog, retains Pgp inhibition without affecting T cells .
  • MDR Modulation :

    • CsD and Valspodar inhibit Pgp-mediated drug efflux, enhancing intracellular retention of chemotherapeutics like vinblastine .
    • In zebrafish models, CsD increases mortality in embryos exposed to vincristine by 1.3–3.5-fold, indicating enhanced drug accumulation .
  • Membrane Interactions :

    • NMR and molecular dynamics simulations reveal that CsD’s structural variations (e.g., methyl group substitutions) reduce its affinity for phospholipid micelles compared to CsA. This may explain its lower cellular uptake and activity .
  • Anti-parasitic Activity :

    • CsD’s anti-malarial efficacy is comparable to CsA but requires higher concentrations due to reduced membrane permeability .

Actividad Biológica

Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

Cyclosporin D is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.

Biological Activities

  • Immunosuppressive Effects :
    • CsD exhibits weak immunosuppressive activity compared to CsA. It has been shown to inhibit lymphocyte proliferation and cytokine production, albeit to a lesser extent than CsA . This characteristic makes CsD a candidate for therapeutic applications where milder immunosuppression is desired.
  • Effects on Cellular Mechanisms :
    • CsD has been implicated in the inhibition of alkaline phosphatase activity and the suppression of DNA and protein synthesis in various cell types . These effects suggest potential applications in conditions characterized by excessive cellular proliferation.
  • Neuroprotective Properties :
    • Recent studies indicate that CsD may protect neuronal cells from ischemic injury by inhibiting cyclophilin D (CypD), which plays a crucial role in mitochondrial permeability transition pore (MPTP) opening. This mechanism is linked to reduced apoptotic cell death in neuronal tissues .
  • Antiparasitic Activity :
    • Cyclosporin D and its analogs have demonstrated inhibitory effects on the growth of Cryptosporidium parvum, a significant intracellular parasite. This suggests potential uses in treating parasitic infections .

Table 1: Summary of Biological Activities of Cyclosporin D

Biological ActivityDescriptionReferences
ImmunosuppressionWeak compared to CsA; inhibits lymphocyte proliferation
Cellular MechanismsInhibits alkaline phosphatase; suppresses DNA/protein synthesis
NeuroprotectionProtects against ischemic injury via CypD inhibition
Antiparasitic ActivityInhibits growth of Cryptosporidium parvum

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of cyclosporin D are largely mediated through its interaction with specific proteins and cellular pathways:

  • Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
  • Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .

Q & A

Q. How is Cyclosporin D structurally characterized and differentiated from other cyclosporins in experimental settings?

Cyclosporin D is distinguished using high-resolution analytical techniques such as HPLC-ESI-ion trap-mass spectrometry and nuclear magnetic resonance (NMR) . These methods identify unique structural features, such as the 7-isovaleroyl modification, which differentiates it from analogs like Cyclosporin A or C . Comparative spectral libraries and retention time analyses are critical for validation.

Q. What safety protocols are recommended for handling Cyclosporin D in laboratory environments?

Cyclosporin D is classified as a Category 1A carcinogen and requires strict handling:

  • Personal Protective Equipment (PPE) : Use impermeable gloves (material tested for penetration time), sealed eyewear, and respiratory protection for aerosolized forms .
  • Storage : No specific storage conditions are mandated, but it should be isolated from consumables and handled in ventilated hoods.
  • Emergency Measures : Immediate medical observation is required post-exposure due to delayed toxicity symptoms .

Q. What experimental models are suitable for preliminary screening of Cyclosporin D’s immunosuppressive activity?

In vitro T-cell proliferation assays (e.g., murine splenocyte cultures) and calcineurin phosphatase activity assays are standard. Dose-response curves should be generated using IC₅₀ calculations , with Cyclosporin A as a positive control .

Advanced Research Questions

Q. How does Cyclosporin D’s binding affinity to cyclophilins compare to other analogs, and what methodological strategies resolve conflicting binding data?

Cyclosporin D’s interaction with cyclophilin isoforms (e.g., mitochondrial CypD) is assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Discrepancies in binding affinity studies may arise from assay conditions (e.g., pH, ionic strength). Normalization to reference compounds (e.g., Cyclosporin A-CypA binding) and meta-analysis of published dissociation constants (Kd) can clarify inconsistencies .

Q. What methodological approaches are employed to investigate Cyclosporin D’s interaction with mitochondrial permeability transition pores (mPTP)?

Isolated mitochondrial assays under simulated ischemia-reperfusion conditions are used to measure mPTP opening via calcium retention capacity (CRC) assays. Cyclosporin D’s efficacy is compared to Cyclosporin A using CypD-knockout models to confirm target specificity. Data should include confocal imaging of mitochondrial membrane potential (ΔΨm) with dyes like JC-1 .

Q. How can researchers optimize microbial biosynthesis of Cyclosporin D for high-throughput studies?

Fermentation optimization in Tolypocladium inflatum strains involves modulating nitrogen sources, temperature, and aeration. Gene cluster editing (e.g., nonribosomal peptide synthetase tailoring) enhances yield. Analytical HPLC-MS monitors metabolite profiles, while RNA-seq identifies overexpression targets for rate-limiting enzymes .

Q. How can researchers address discrepancies in reported neuroprotective effects of Cyclosporin D across different experimental models?

Variability in outcomes (e.g., neuroprotection vs. toxicity) may stem from dose-dependent effects or model-specific factors (e.g., primary neurons vs. immortalized lines). Rigorous meta-regression analysis adjusting for covariates (e.g., exposure duration, purity) is recommended. Replication in 3D organoid models or transgenic animals with standardized injury protocols (e.g., oxygen-glucose deprivation) improves generalizability .

Methodological Considerations for Data Analysis

  • Statistical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For pharmacological data, time-response models and ANOVA with post-hoc corrections address multi-group comparisons .
  • Data Presentation : Follow Beilstein Journal guidelines for concise integration of tables/figures without redundancy. Supportive data (e.g., dose-response curves) should be in supplementary files with explicit variable descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 2
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.